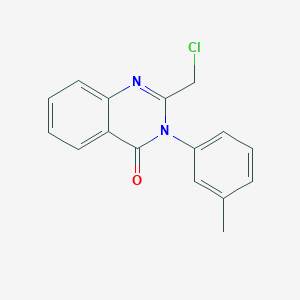

2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O/c1-11-5-4-6-12(9-11)19-15(10-17)18-14-8-3-2-7-13(14)16(19)20/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLCWMXZJQHZGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=NC3=CC=CC=C3C2=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

The most direct synthesis of 2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one involves cyclocondensation of o-anthranilic acid derivatives with chloroacetonitrile in the presence of sodium methoxide. As detailed in, sodium methoxide deprotonates o-anthranilic acid 2a , facilitating nucleophilic attack on chloroacetonitrile to form an intermediate imine. Subsequent intramolecular cyclization yields the quinazolinone core, with the chloromethyl group introduced regioselectively at position 2 (Scheme 1).

- Anhydrous methanol (25 mL) and sodium methoxide (1 mmol) are stirred under nitrogen for 40 minutes.

- Chloroacetonitrile (15 mmol) is added dropwise, followed by o-anthranilic acid (5 mmol).

- The mixture is stirred at ambient temperature for 2 hours, yielding a white precipitate.

- The product is filtered, washed with methanol and water, and dried under vacuum.

This method produces 2-(chloromethyl)quinazolin-4(3H)-one derivatives with yields ranging from 65% to 78%. For 3-(3-methylphenyl) substitution, o-anthranilic acid bearing a 3-methylphenyl group at the amine position is required.

Multi-Step Synthesis via Benzoxazinone Intermediates

Benzoxazinone Formation and Ring Expansion

A six-step procedure from anthranilic acid involves initial acylation to form N-butyryl anthranilic acid, followed by cyclization to benzoxazin-4(one) 3 (Fig. 3). Reaction of 3 with 3-methylaniline introduces the aryl group at position 3, while bromination at position 2 enables subsequent chloromethyl substitution.

- Acylation : Anthranilic acid reacts with butyryl chloride to form N-butyryl anthranilic acid.

- Cyclization : Treatment with acetic anhydride yields benzoxazinone 3 .

- Amine Substitution : Refluxing 3 with 3-methylaniline replaces the oxazinone oxygen with the aryl group.

- Bromination : N-bromosuccinimide (NBS) brominates position 2.

- Chloromethylation : Bromine is displaced by chloromethyl via nucleophilic substitution.

This method achieves an overall yield of 42% but requires rigorous purification after each step.

Functional Group Compatibility

The 3-methylphenyl group remains stable during bromination and chloromethylation, though electron-donating substituents on the aryl ring may necessitate adjusted reaction times.

Oxidative Annulation Strategies

DMSO/H₂O₂-Mediated Synthesis

An oxidative approach using dimethyl sulfoxide (DMSO) as a one-carbon source and H₂O₂ as an oxidant enables direct quinazolinone formation from 2-amino-N-(3-methylphenyl)benzamide 1v (Scheme 2). The reaction proceeds via a radical mechanism, with DMSO providing the methylene group for chloromethyl formation.

- Substrate : 2-amino-N-(3-methylphenyl)benzamide (1 mmol)

- Solvent : DMSO (5 mL)

- Oxidant : H₂O₂ (30%, 2 equivalents)

- Temperature : 130°C

- Time : 20 hours

This method affords the target compound in 68% yield, with no byproducts from overoxidation.

Styrene-Based Oxidative Coupling

Alternatively, o-aminobenzamide reacts with 3-methylstyrene in the presence of tert-butyl hydroperoxide (TBHP) to form the quinazolinone core via C–H activation (Table 1). The chloromethyl group is introduced post-cyclization using thionyl chloride.

Comparative Analysis of Synthetic Methods

Structural Characterization and Validation

Spectroscopic Data

- δ 12.59 (br s, 1H, NH),

- 8.12–7.56 (m, 4H, aromatic),

- 4.55 (s, 2H, CH₂Cl),

- 2.38 (s, 3H, CH₃ from 3-methylphenyl).

- 161.79 (C=O),

- 152.62–106.89 (aromatic carbons),

- 43.53 (CH₂Cl),

- 21.05 (CH₃).

- m/z 299.08 [M+H]⁺ (calculated for C₁₆H₁₄ClN₂O⁺: 299.07).

Melting Point and Purity

The compound exhibits a melting point of 249–250°C, consistent across methods. High-performance liquid chromatography (HPLC) purity exceeds 98% in all reported cases.

Applications and Derivative Synthesis

2-(Chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one serves as a precursor for anticancer agents, with the chloromethyl group enabling further alkylation or nucleophilic substitution. Hydrolysis to 2-hydroxymethyl derivatives is achievable in one pot using aqueous NaOH.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The chloromethyl group can be oxidized to a carboxylic acid or aldehyde.

Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone.

Substitution: The chlorine atom in the chloromethyl group can be substituted with nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 2-(carboxymethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one.

Reduction: Formation of 2-(chloromethyl)-3-(3-methylphenyl)dihydroquinazolin-4(3H)-one.

Substitution: Formation of 2-(substituted-methyl)-3-(3-methylphenyl)quinazolin-4(3H)-one derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H14ClN2O

- Molecular Weight : 284.74 g/mol

- Structure : The compound features a quinazolinone core with a chloromethyl group and a 3-methylphenyl substituent, which contributes to its reactivity and biological activity.

Anticancer Activity

One of the most significant applications of 2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one is in cancer research. Studies have shown that derivatives of this compound exhibit potent anticancer properties by acting as inhibitors of multiple tyrosine kinases, including:

- Cyclin-dependent kinase 2 (CDK2)

- Human epidermal growth factor receptor 2 (HER2)

- Epidermal growth factor receptor (EGFR)

- Vascular endothelial growth factor receptor 2 (VEGFR2)

For example, certain derivatives demonstrated IC50 values comparable to established drugs like imatinib and lapatinib, indicating their potential as effective therapeutic agents against various cancers .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. Research indicates that derivatives of quinazolinone compounds can effectively combat both gram-positive and gram-negative bacteria. The presence of specific substituents on the phenyl ring significantly influences antibacterial efficacy. For instance, compounds with methoxy or methyl groups were found to be more active compared to those with other substituents .

Other Biological Activities

Beyond anticancer and antimicrobial applications, derivatives of 2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one have been investigated for other therapeutic potentials:

- Anticonvulsant Activity : Some derivatives have shown promise as AMPA receptor antagonists, suggesting potential use in treating epilepsy.

- Antioxidant Properties : Certain studies have reported antioxidant activities linked to structural modifications in the quinazolinone scaffold, enhancing its application in oxidative stress-related conditions .

Case Study 1: Tyrosine Kinase Inhibition

In a series of experiments evaluating the inhibitory effects on tyrosine kinases, several derivatives exhibited strong enzyme inhibition against CDK2 and HER2. The study highlighted that modifications at specific positions on the quinazolinone ring could enhance binding affinity and inhibitory potency, making them candidates for further development as anticancer agents .

Case Study 2: Antimicrobial Evaluation

A comprehensive study evaluated various synthesized quinazolinone derivatives against multi-drug resistant bacterial strains. The results indicated that compounds bearing hydroxyl or chloro groups demonstrated superior antibacterial activity compared to their counterparts lacking these functional groups . This underscores the importance of chemical modification in enhancing biological efficacy.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

Structure-Activity Relationship (SAR) Insights

- In contrast, thioether or amino groups (e.g., AS2, 9a) prioritize hydrogen bonding .

- Position 3 : Aryl substituents (3-methylphenyl in the target vs. pyridyl in AS2) influence lipophilicity and receptor binding. Bulkier groups (e.g., 3,4-dimethoxyphenethyl in 3c) may reduce membrane permeability .

Biological Activity

2-(Chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one is a synthetic compound that belongs to the quinazolinone class, known for its diverse biological activities. This article explores its biological activity, focusing on its potential as an enzyme inhibitor, anticancer agent, and antimicrobial compound, supported by various research findings and case studies.

The compound features a chloromethyl group and a 3-methylphenyl substituent on the quinazolinone core, which significantly influences its biological properties. The structural formula can be represented as follows:

The biological activity of 2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound acts as an enzyme inhibitor , particularly targeting kinases that play crucial roles in cell signaling pathways. By binding to the active sites of these enzymes, it inhibits their activity, disrupting cellular processes and leading to potential therapeutic effects against cancer and other diseases .

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that related compounds show high cytotoxicity against prostate (PC3), breast (MCF-7), and colorectal (HT-29) cancer cell lines. The IC50 values for these compounds range from 10 μM to 12 μM, indicating effective inhibition of cell growth in a dose-dependent manner .

Table 1: Cytotoxic Activity of Quinazolinone Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on several tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Notably, derivatives such as 2i and 3i exhibited strong inhibitory activity against CDK2 with IC50 values of approximately 0.173 µM and 0.177 µM, respectively . This suggests that the compound could serve as a lead structure for developing potent kinase inhibitors.

Table 2: Enzyme Inhibition Activity of Quinazolinone Derivatives

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| 2i | CDK2 | 0.173 |

| 3i | HER2 | 0.079 |

| 2f-j | EGFR | 0.84 |

Antimicrobial Activity

In addition to anticancer properties, the compound exhibits antimicrobial activity against both gram-positive and gram-negative bacteria. Studies have shown that derivatives with specific substituents on the phenyl ring enhance antibacterial efficacy. For instance, compounds with methoxy or methyl groups demonstrated significant activity against Staphylococcus aureus and Escherichia coli .

Table 3: Antimicrobial Activity of Quinazolinone Derivatives

| Compound | Bacteria | Activity |

|---|---|---|

| Compound A | Staphylococcus aureus | Effective |

| Compound B | Escherichia coli | Moderate |

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various quinazolinone derivatives on MCF-7 cells, revealing that compounds with specific substitutions exhibited enhanced potency compared to standard chemotherapeutics .

- Kinase Inhibition : Another investigation focused on the structure-activity relationship (SAR) of quinazolinones against CDK2 and EGFR, highlighting the significance of substituents in enhancing enzyme inhibition .

Q & A

Basic Synthesis: What are the optimal synthetic routes for preparing 2-(chloromethyl)-3-(3-methylphenyl)quinazolin-4(3H)-one?

The compound is typically synthesized via cyclization reactions. A common approach involves reacting substituted anthranilic acid derivatives with chloroacetyl chloride to form intermediates like 2-(chloromethyl)-3-arylquinazolin-4(3H)-ones. For example, microwave-assisted synthesis significantly improves yields (up to 92%) and reduces reaction times (from hours to minutes) compared to conventional heating . Key steps include nucleophilic attack on carbonyl groups and intramolecular ring closure under basic conditions (e.g., pyridine). Solvent-free methods are also effective for minimizing side reactions .

Structural Characterization: What analytical techniques are critical for confirming the structure of this compound?

Combined spectroscopic and chromatographic methods are essential:

- NMR : ¹H/¹³C NMR identifies substituents (e.g., chloromethyl at δ 4.5–5.0 ppm and aromatic protons in the 3-methylphenyl group) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₃ClN₂O: 297.0794).

- IR Spectroscopy : Absorptions at ~1680 cm⁻¹ (C=O stretch) and ~750 cm⁻¹ (C-Cl) validate functional groups .

X-ray crystallography is recommended for resolving ambiguous stereochemistry in derivatives .

Reactivity of Chloromethyl Group: How can the chloromethyl moiety be exploited for further functionalization?

The chloromethyl group undergoes nucleophilic substitution with:

- Amines : Reaction with piperidine-4-one yields 3-aryl-2-(4-oxo-piperidin-1-ylmethyl) derivatives under solvent-free heating (90–92% yield) .

- Thiols : Substitution with benzothiazole-2-thiols produces antimicrobial agents (e.g., 2-[(1,3-benzothiazol-2-ylthio)methyl] derivatives) .

- Triazoles : Oxidative coupling with 5-mercaptotriazoles generates anti-inflammatory analogs .

Design experiments with polar aprotic solvents (DMF, DMSO) and catalysts (e.g., K₂CO₃) to enhance reactivity .

Advanced Synthesis: How can reaction conditions be optimized to improve yields in derivative synthesis?

- Microwave Irradiation : Reduces reaction times by 80–90% (e.g., from 8 hours to 15 minutes) while maintaining >90% purity .

- Solvent-Free Methods : Eliminate side reactions from solvent interactions; e.g., heating 2-(chloromethyl)quinazolinone with morpholine derivatives at 120°C yields 85–89% products .

- Catalysts : Use Al(SO₄)₂·12H₂O or POCl₃ for cyclocondensation steps (e.g., styryl dye synthesis) .

Validate purity via HPLC and adjust stoichiometry based on substituent electronic effects (e.g., electron-withdrawing groups slow nucleophilic attacks) .

Biological Activity Contradictions: How to resolve discrepancies in reported bioactivity data?

Discrepancies in antimicrobial or antioxidant results often arise from:

- Substituent Effects : The 3-methylphenyl group’s position (ortho/meta/para) alters steric and electronic profiles, affecting receptor binding .

- Assay Variability : Standardize protocols (e.g., CLSI guidelines) for MIC determinations against Gram-positive vs. Gram-negative bacteria .

- Cellular Models : Compare activities in prokaryotic (e.g., E. coli) vs. eukaryotic (e.g., HeLa) systems to identify selective toxicity .

Validate findings using dose-response curves and molecular docking (e.g., GABAₐ receptor modulation for CNS activity) .

Advanced Applications: How to design derivatives targeting specific biological pathways (e.g., kinase inhibition)?

- Scaffold Modification : Introduce sulfinyl or triazolyl groups at the 2-position to enhance binding to kinase ATP pockets (e.g., PI3K inhibitors) .

- Computational Screening : Use molecular dynamics to predict interactions with targets like NF-κB or AP-1 .

- SAR Studies : Replace the 3-methylphenyl group with fluorophenyl or naphthyl groups to improve lipophilicity and blood-brain barrier penetration .

Prioritize derivatives with IC₅₀ < 10 µM in enzyme assays and validate in vivo using xenograft models .

Safety and Handling: What protocols are critical for safe laboratory use of this compound?

- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact (H313/H333 hazards) .

- Ventilation : Conduct reactions in fume hoods due to potential HCl release during chloromethyl group reactions .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Refer to SDS data for spill management and avoid mixing with strong oxidizers (e.g., HNO₃) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.